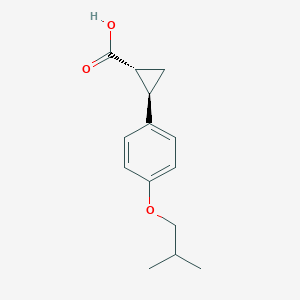
trans 2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-isobutoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 4-isobutoxybenzaldehyde or 4-isobutoxybenzoic acid.
Reduction: Formation of trans-2-(4-isobutoxyphenyl)cyclopropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of cyclopropane-containing pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand for biological receptors, given its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. For instance, as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
- trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Ethoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Propoxyphenyl)cyclopropanecarboxylic acid
Comparison: Compared to its analogs, trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of the isobutoxy group, which can influence its physical properties, reactivity, and biological activity. The bulkier isobutoxy group may enhance lipophilicity and membrane permeability, potentially improving its efficacy in certain applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(2-methylpropoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)8-17-11-5-3-10(4-6-11)12-7-13(12)14(15)16/h3-6,9,12-13H,7-8H2,1-2H3,(H,15,16)/t12-,13+/m0/s1 |
InChI Key |
VVTHTRMVKKHTAY-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
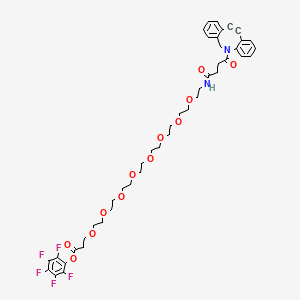
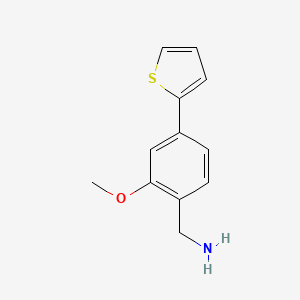
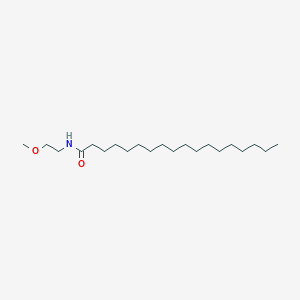
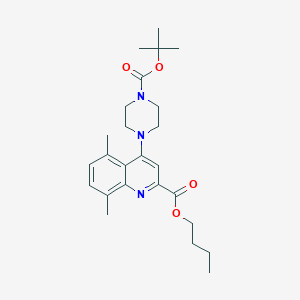
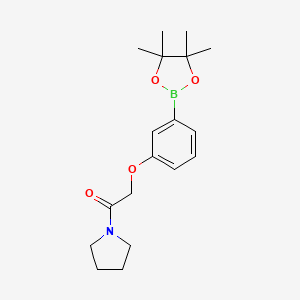
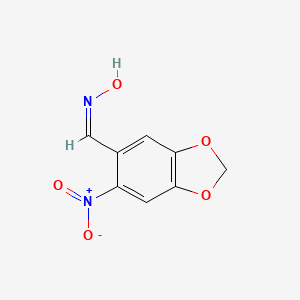
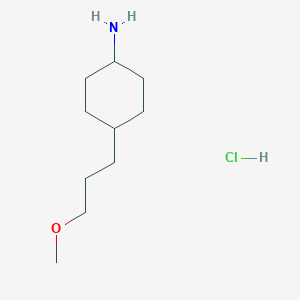
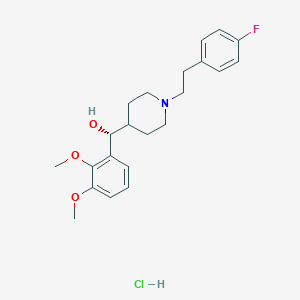
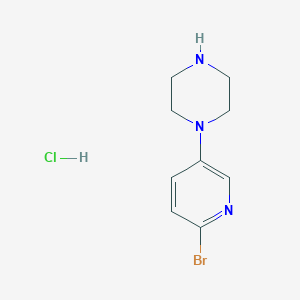
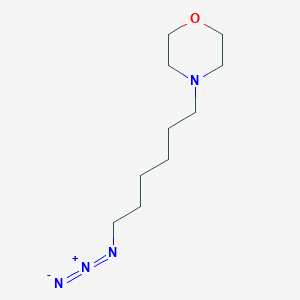
![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
